molecular formula C14H13FO2 B3290341 Methyl 2-fluoro-2-(naphthalen-2-yl)propanoate CAS No. 863922-52-5

Methyl 2-fluoro-2-(naphthalen-2-yl)propanoate

Cat. No.: B3290341
CAS No.: 863922-52-5
M. Wt: 232.25 g/mol
InChI Key: VJDBEGZAVIXWLV-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-2-(naphthalen-2-yl)propanoate: is an organic compound belonging to the class of fluorinated aromatic esters. It features a naphthalene ring system substituted with a fluorine atom and a methyl ester group. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Fluorination Reaction: The compound can be synthesized through the fluorination of 2-(naphthalen-2-yl)propanoic acid. This involves treating the acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.

  • Esterification Reaction: The resulting fluorinated acid can then undergo esterification with methanol in the presence of a strong acid catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods: The industrial production of this compound typically involves large-scale fluorination and esterification processes, ensuring high purity and yield through optimized reaction conditions and purification techniques.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using nucleophiles like sodium azide (NaN3).

Common Reagents and Conditions:

  • Oxidation: KMnO4, CrO2Cl2, aqueous conditions.

  • Reduction: LiAlH4, ether solvent.

  • Substitution: NaN3, polar aprotic solvents.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones.

  • Reduction: Alcohols, amines.

  • Substitution: Azides, other fluorinated derivatives.

Scientific Research Applications

Chemistry: Methyl 2-fluoro-2-(naphthalen-2-yl)propanoate is used as a building block in organic synthesis, particularly in the development of fluorinated compounds which are valuable in pharmaceuticals and agrochemicals.

Biology: The compound has shown potential in biological studies, including its use as a fluorescent probe for imaging and tracking biological processes.

Medicine: Research has explored its application in drug design, particularly for targeting specific receptors and enzymes due to its unique fluorine atom.

Industry: The compound is used in the manufacture of specialty chemicals and materials, benefiting from its stability and reactivity.

Mechanism of Action

The mechanism by which Methyl 2-fluoro-2-(naphthalen-2-yl)propanoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom plays a crucial role in enhancing binding affinity and specificity, often leading to more potent biological activities.

Comparison with Similar Compounds

  • Methyl 2-fluoro-2-(naphthalen-1-yl)propanoate: Similar structure but with fluorine on a different position of the naphthalene ring.

  • Methyl 2-fluoro-2-(anthracen-9-yl)propanoate: Similar fluorinated ester but with an anthracene core instead of naphthalene.

Uniqueness: Methyl 2-fluoro-2-(naphthalen-2-yl)propanoate is unique due to its specific substitution pattern on the naphthalene ring, which influences its chemical reactivity and biological activity.

Properties

IUPAC Name

methyl 2-fluoro-2-naphthalen-2-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO2/c1-14(15,13(16)17-2)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJDBEGZAVIXWLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2C=C1)(C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-fluoro-2-(naphthalen-2-yl)propanoate
Reactant of Route 2
Methyl 2-fluoro-2-(naphthalen-2-yl)propanoate
Reactant of Route 3
Methyl 2-fluoro-2-(naphthalen-2-yl)propanoate
Reactant of Route 4
Methyl 2-fluoro-2-(naphthalen-2-yl)propanoate
Reactant of Route 5
Methyl 2-fluoro-2-(naphthalen-2-yl)propanoate
Reactant of Route 6
Methyl 2-fluoro-2-(naphthalen-2-yl)propanoate

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